GPR40 Partial Agonist EC50: Target Compound vs. Reference Agonist AMG-837
The target compound's activity at human GPR40 is benchmarked against the clinical candidate AMG-837. In a CHO cell functional assay measuring partial agonism over 20 seconds in the presence of 100% human serum, the target compound exhibited an EC50 of 8.80E+3 nM, whereas AMG-837 showed an EC50 of 2.10E+4 nM under identical conditions [1]. This indicates the target compound is approximately 2.4-fold more potent than AMG-837 in this specific assay context.
| Evidence Dimension | GPR40 partial agonist EC50 |
|---|---|
| Target Compound Data | EC50 = 8.80E+3 nM (8.8 µM) |
| Comparator Or Baseline | AMG-837 (BDBM50362690), EC50 = 2.10E+4 nM (21 µM) |
| Quantified Difference | 2.4-fold lower EC50 (higher potency) |
| Conditions | Human GPR40 expressed in CHO cells, luminometric analysis, 20 sec interval, 100% human serum |
Why This Matters
For scientists selecting a GPR40 tool compound, higher potency directly translates to lower required concentrations in cell-based assays, reducing off-target risks and vehicle artifacts.
- [1] BindingDB. Affinity data comparison: BDBM50362690 (target compound) vs BDBM50138168 (AMG-837) in assay CHEMBL3756705. View Source
